molecular formula C10H12BrNO B1651067 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1220694-87-0

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1651067
M. Wt: 242.11
InChI Key: DUSBODFYCJJZET-UHFFFAOYSA-N
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Description

“8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, a large group of natural products . Tetrahydroisoquinolines (THIQ) are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives .


Molecular Structure Analysis

The molecular structure of “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” can be represented by the SMILES string Cl.COc1ccc2CNCCc2c1 . This compound has a molecular weight of 199.68 .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, is solid . The melting point is between 37-41 °C .

Scientific Research Applications

  • Scientific Field: Organic and Medicinal Chemistry

    • Application Summary : THIQs form an important class of isoquinoline alkaloids, which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are also known to function as antineuroinflammatory agents .
    • Methods of Application : Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .
    • Results or Outcomes : Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
  • Scientific Field: Multicomponent Reactions

    • Application Summary : Considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • Methods of Application : This involves various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
    • Results or Outcomes : These reactions have been used to synthesize various biologically active molecules containing the THIQ motif .
  • Scientific Field: Neurodegenerative Disorders

    • Application Summary : THIQ-based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . N-benzyl THIQs are known to function as antineuroinflammatory agents .
    • Methods of Application : The synthesis of these compounds involves various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • Results or Outcomes : These compounds have shown promising results in the treatment of neurodegenerative disorders .
  • Scientific Field: Asymmetric Catalysis

    • Application Summary : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
    • Methods of Application : The synthesis of these compounds involves various new and environmentally friendly methods .
    • Results or Outcomes : These compounds have been used as chiral scaffolds in asymmetric catalysis .

Safety And Hazards

The safety information for a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, includes hazard statements H302 - H411, indicating it is harmful if swallowed and toxic to aquatic life with long lasting effects . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, suggesting measures for personal protection, prevention of environmental contamination, and specific actions in case of accidental ingestion .

Future Directions

The future directions in the research of tetrahydroisoquinoline derivatives like “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” could involve the development of novel THIQ analogs with potent biological activity . There is also a growing interest in exploring various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

properties

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSBODFYCJJZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235698
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

1220694-87-0
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Paraformaldehyde (660 mg; WAKO) was added to a formic acid (50 mL) solution of Intermediate 4 (4.33 g) at 50° C. and the resulting mixture was stirred as it was for 13 hours and 30 minutes. The solvent was evaporated under reduced pressure followed by the addition of dichloromethane (100 mL) and 1 N aqueous sodium hydroxide solution (100 mL) to extract the reaction mixture, and the aqueous layer was further extracted with dichloromethane. The organic layer was combined and dried and then the solvent was evaporated under reduced pressure to give the title compound (4.49 g).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Otto, D Ferenc, T Opatz - The Journal of Organic Chemistry, 2017 - ACS Publications
Two consecutive Cu-catalyzed Ullmann-type C–O couplings permitted the first successful entry toward the curare alkaloids (±)-tubocurine and (±)-curine. Starting from vanillin, the …
Number of citations: 24 pubs.acs.org

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